2-(3,4-dimethylphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide
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Overview
Description
2-(3,4-dimethylphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide is a synthetic organic compound that belongs to the class of acetamides It features a complex structure with a phenoxy group, a thiazole ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Attachment of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic substitution reaction, where a phenol derivative reacts with an appropriate halide.
Formation of the Acetamide Moiety: The final step involves the formation of the acetamide group through the reaction of an amine with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethylphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(3,4-dimethylphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The phenoxy and thiazole groups may interact with enzymes or receptors, leading to modulation of biological processes. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Dimethylphenoxy)-4-[4-(4-fluorophenyl)-1-(4-piperidinyl)-1H-imidazol-5-yl]pyrimidine
- (2-{4-[(2,3-Dimethylphenoxy)methyl]phenyl}-1,3-thiazol-4-yl)acetate
Uniqueness
2-(3,4-dimethylphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H20N2O2S |
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Molecular Weight |
352.5 g/mol |
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide |
InChI |
InChI=1S/C20H20N2O2S/c1-14-8-9-18(10-15(14)2)24-12-19(23)21-11-17-13-25-20(22-17)16-6-4-3-5-7-16/h3-10,13H,11-12H2,1-2H3,(H,21,23) |
InChI Key |
LJFQWHMPSBMUBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NCC2=CSC(=N2)C3=CC=CC=C3)C |
Origin of Product |
United States |
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